

Technical Application Note: 2-Pentyl Butyrate in Advanced Flavor Systems

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Compound of Interest

Compound Name: 2-Pentyl butyrate

CAS No.: 60415-61-4

Cat. No.: B1605965

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Part 1: Chemical Profile & Organoleptic Architecture

2-Pentyl butyrate (CAS: 60415-61-4), also known as 1-methylbutyl butyrate, is a branched-chain ester critical for reconstructing complex fruit profiles. Unlike its linear isomer (pentyl butyrate), the branched structure of **2-pentyl butyrate** imparts a higher volatility and a distinct "lift" to flavor systems, characterized by ethereal, ripe notes.

Physicochemical Specifications



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Sensory Architecture

The organoleptic profile of **2-pentyl butyrate** is concentration-dependent. It functions as a "bridge" molecule, connecting green top notes with sweet, lactonic base notes.

- Primary Notes: Ripe Banana, Apricot, Pineapple.
- Secondary Nuances: Herbal, slight Cashew/Nutty undertone (at high ppm).
- Threshold: Detection threshold in water is approximately 10–50 ppb.
- Application Scope: Essential for Prunus flavors (peach, apricot) and tropical profiles where a "fermented" or "over-ripe" complexity is required.

Part 2: Biological Mechanism & Safety (Signaling Pathway)

For researchers in sensory science and toxicology, understanding the reception and metabolic fate of **2-pentyl butyrate** is critical.

Olfactory Transduction Pathway

As a volatile ester, **2-pentyl butyrate** functions as a ligand for specific G-Protein Coupled Receptors (GPCRs) within the olfactory epithelium. The signal transduction relies on the cAMP-dependent pathway, leading to neuronal depolarization.



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Figure 1: Signal transduction cascade initiated by **2-pentyl butyrate** binding to olfactory receptors. The hydrophobic ligand binds to the transmembrane GPCR, triggering the cAMP cascade that results in ion influx and signal transmission to the olfactory bulb.

Metabolic Fate (Toxicology Context)

Upon ingestion, **2-pentyl butyrate** undergoes rapid hydrolysis in the gastrointestinal tract and liver.

- Enzyme: Carboxylesterases.
- Metabolites:
 - Butyric Acid: Enters the fatty acid beta-oxidation pathway.
 - 2-Pentanol: Conjugated with glucuronic acid and excreted in urine.
- Safety Status: JECFA has concluded "No safety concern at current levels of intake" (JECFA No. 1142), primarily due to this efficient metabolic detoxification.

Part 3: Formulation Protocols

Due to its lipophilicity and susceptibility to hydrolysis in acidic environments (e.g., carbonated beverages, pH < 3.5), **2-pentyl butyrate** requires specific handling.

Protocol A: Microencapsulation via Spray Drying

Objective: Protect the ester from volatilization during storage and hydrolysis in acidic matrices.

Materials:

- Core: **2-Pentyl Butyrate** (20% w/w of total solids).
- Wall Material: Maltodextrin (DE 18) + Gum Arabic (Ratio 3:1).
- Solvent: Deionized Water.

Workflow:

- Hydration: Dissolve Maltodextrin and Gum Arabic in water at 60°C to create a 35-40% solids solution. Allow to hydrate for 2 hours.
- Pre-Emulsion: Add **2-Pentyl Butyrate** slowly while mixing with a high-shear mixer (e.g., Ultra-Turrax) at 5,000 RPM for 5 minutes.
- Homogenization: Pass the pre-emulsion through a two-stage high-pressure homogenizer (Stage 1: 20 MPa, Stage 2: 5 MPa) to achieve a droplet size of < 2 µm.
- Spray Drying:
 - Inlet Temperature: 180°C ± 5°C.
 - Outlet Temperature: 85°C ± 5°C.
 - Atomizer: Centrifugal wheel (25,000 RPM).
- Recovery: Collect powder from the cyclone. Store in foil-laminated bags to prevent hygroscopic clumping.

Protocol B: Direct Oil Injection (Fatty Matrices)

Objective: Uniform distribution in bakery/confectionary fats.

- Carrier: Medium Chain Triglycerides (MCT) or Triacetin.

- Dilution: Pre-dilute **2-pentyl butyrate** to 10% in MCT.
- Dosing: Add to the fat phase after any high-heat processing steps (>120°C) if possible, or account for 20-30% evaporative loss during baking.

Part 4: Analytical Validation (GC-MS)

Quantification of **2-pentyl butyrate** in complex food matrices requires separation from interfering lipids and other esters.

Protocol C: Headspace SPME-GC-MS Analysis

Application: Quantification of free ester in beverages or headspace analysis of dried powders.

1. Sample Preparation:

- Liquid: Transfer 5 mL sample to a 20 mL headspace vial. Add 1.5g NaCl (to salt-out volatiles).
- Solid: Dissolve 1g encapsulated powder in 10 mL warm water; transfer 5 mL to vial.
- Internal Standard: Add 5 µL of 2-heptanone (50 ppm in methanol).

2. SPME Extraction:

- Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) - Gray hub.
- Incubation: 40°C for 10 min (agitation 250 rpm).
- Extraction: 30 min headspace exposure at 40°C.

3. GC Parameters:

- Instrument: Agilent 7890B / 5977B MSD (or equivalent).
- Column: DB-WAX UI (Polar), 30m x 0.25mm x 0.25µm. Note: A polar column is preferred to separate the branched ester from non-polar terpenes.
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

- Inlet: Splitless mode (0.75 min), 250°C. Desorption time: 3 min.

4. MS Parameters:

- Source Temp: 230°C.
- Quad Temp: 150°C.
- Scan Mode: SIM (Selected Ion Monitoring) for quantification.
- Target Ions (m/z):
 - Quant Ion: 43 (Base peak, propyl fragment).
 - Qualifier Ions: 71, 89 (Characteristic butyrate fragments).
 - Molecular Ion: 158 (Weak, often absent).

5. Data Interpretation: Calculate the Relative Response Factor (RRF) against the Internal Standard.

Part 5: References

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